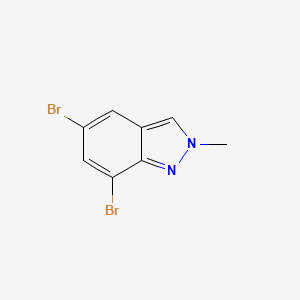
5,7-Dibromo-2-methyl-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dibromo-2-methyl-2H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of bromine atoms at positions 5 and 7, along with a methyl group at position 2, makes this compound particularly interesting for synthetic and application purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromo-2-methyl-2H-indazole typically involves the bromination of 2-methylindazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include a solvent such as acetic acid or chloroform and may require a catalyst like iron(III) bromide to facilitate the bromination process.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvent, temperature, and reaction time are optimized to ensure maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,7-Dibromo-2-methyl-2H-indazole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of dibromoindazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of dibromoindazole derivatives with reduced bromine atoms.
Substitution: Formation of indazole derivatives with various substituents replacing the bromine atoms.
Scientific Research Applications
Chemistry: 5,7-Dibromo-2-methyl-2H-indazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indazole derivatives, which are valuable in various chemical reactions and processes.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: The compound is investigated for its potential use in drug discovery and development. Its unique structure allows for the design of novel drugs targeting specific biological pathways and molecular targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science applications. Its brominated structure makes it useful in flame retardants and other industrial products.
Mechanism of Action
The mechanism of action of 5,7-Dibromo-2-methyl-2H-indazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity, or modulating their function. The bromine atoms and the indazole core play a crucial role in its binding affinity and selectivity towards molecular targets.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit enzymes involved in disease pathways, such as kinases or proteases.
Receptors: It may bind to receptors, modulating their activity and affecting cellular signaling pathways.
Pathways: The compound can influence various biological pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
2-Methylindazole: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
5-Bromo-2-methylindazole: Contains only one bromine atom, resulting in different reactivity and applications.
7-Bromo-2-methylindazole: Similar to 5-bromo-2-methylindazole but with the bromine atom at a different position.
Uniqueness: 5,7-Dibromo-2-methyl-2H-indazole is unique due to the presence of two bromine atoms at specific positions, which enhances its reactivity and potential applications. The combination of bromine atoms and a methyl group provides a distinct chemical profile, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H6Br2N2 |
|---|---|
Molecular Weight |
289.95 g/mol |
IUPAC Name |
5,7-dibromo-2-methylindazole |
InChI |
InChI=1S/C8H6Br2N2/c1-12-4-5-2-6(9)3-7(10)8(5)11-12/h2-4H,1H3 |
InChI Key |
AIBKCTIJOZLWIR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=C(C=C(C2=N1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















